Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : It has been synthesized through various chemical reactions, such as condensation reactions involving carbamimide and 3-fluorobenzoic acid (Sanjeevarayappa et al., 2015). This highlights the compound's role in advanced organic synthesis processes.
Crystallography Studies : X-ray diffraction studies have been conducted to determine the crystal structure and molecular geometry of related compounds, which are crucial for understanding their chemical properties and potential applications (Kulkarni et al., 2016).
Biological Evaluation
Antibacterial and Anthelmintic Activity : Some studies have screened the compound for its in vitro antibacterial and anthelmintic activities, finding moderate effectiveness in these areas (Sanjeevarayappa et al., 2015). This suggests potential for pharmaceutical applications.
Evaluation as Potential Antipsychotic Agents : Research has been conducted on heterocyclic analogues of the compound, evaluating their potential as antipsychotic agents. This involves assessing their binding to various receptors and their in vivo activities (Norman et al., 1996).
Intermediate in Biologically Active Compounds : The compound serves as an important intermediate for synthesizing other biologically active compounds, demonstrating its significance in drug development (Liu Ya-hu, 2010).
Additional Applications
Molecular Structure and Chemistry : Studies have been done on the molecular structure of derivatives of this compound, contributing to the understanding of its chemical behavior and potential modifications for various applications (Mamat et al., 2012).
Pharmacologically Useful Core : Some derivatives have been identified to provide a pharmacologically useful core for further drug development (Gumireddy et al., 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
Compounds containing piperazine rings are known to interact with a variety of biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .
Mode of Action
It’s known that the piperazine ring enhances favorable interaction with macromolecules . The presence of the 2-amino-6-chloropyrimidin-4-yl group may also influence its interaction with its targets.
Biochemical Pathways
Compounds containing piperazine rings have been used as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Pharmacokinetics
The compound’s molecular weight (31379) and physical form (powder) suggest that it may have certain bioavailability characteristics .
Result of Action
Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
The compound is recommended to be stored at room temperature, suggesting that temperature may influence its stability .
Properties
IUPAC Name |
tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN5O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)10-8-9(14)16-11(15)17-10/h8H,4-7H2,1-3H3,(H2,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAJMHUDTWQUCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC(=N2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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